molecular formula C14H10F2N2O3S B2642655 2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-29-7

2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2642655
CAS No.: 921773-29-7
M. Wt: 324.3
InChI Key: KQAHISBRRBXQGP-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical hybrid compound designed for pharmaceutical and biological research, particularly in oncology. This molecule integrates a 2-oxoindolin-3-ylidene (oxindole) scaffold, a privileged structure in medicinal chemistry, with a 2,4-difluorobenzenesulfonamide pharmacophore. This strategic design is characteristic of modern multi-targeted agents, intended to simultaneously engage more than one biological target. Oxindole derivatives are widely investigated as potent antiproliferative agents, with several approved drugs (e.g., Sunitinib and Nintedanib) functioning as multi-kinase inhibitors . The incorporated benzenesulfonamide group is a known zinc-binding moiety that confers potent inhibitory activity against various Carbonic Anhydrase (CA) isoforms, including the tumor-associated transmembrane isoforms hCA IX and XII . The specific presence of fluorine atoms on the benzenesulfonamide ring is a common strategy to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can fine-tune both its kinase and CA inhibitory potency and selectivity. Researchers can utilize this compound as a lead structure for developing novel multi-targeted therapies, a tool molecule for studying kinase and CA signaling pathways in cancer cells, and a candidate for evaluating antitumor efficacy in various in vitro and in vivo models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3S/c15-9-1-4-13(11(16)7-9)22(20,21)18-10-2-3-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAHISBRRBXQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: It has been explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural differentiator is the 2-oxoindolin-5-yl group. Below is a comparison with similar sulfonamide derivatives:

Compound Name Core Structure Key Substituents Biological Target/Activity
2,4-Difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (Target) 2-Oxoindolin-5-yl N-linked sulfonamide with 2,4-difluoroaryl Potential kinase inhibitor (inferred)
GSK2126458 (2,4-Difluoro-N-(2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl)benzenesulfonamide) Quinoline-pyridazine-pyridine Methoxypyridine, quinoline-pyridazine PI3K/mTOR inhibitor
Compound 5 () Thiophene-pyridine 2-Methyl-1-oxoisoindolin-5-yl, thiophene Perforin-mediated lysis inhibitor
Compound 8f () Quinoline-acrylamide Pyrrolidin-1-yl, acrylamide Kinase-targeted (synthetic intermediate)

Key Observations :

  • The indolinone group in the target compound replaces quinoline (GSK2126458), thiophene (Compound 5), or acrylamide (Compound 8f) moieties in analogs.
  • Electron-withdrawing groups (e.g., fluorine, sulfonamide) are conserved across analogs to enhance binding affinity .

Key Observations :

  • Yields for analogous compounds range from 13–28% , reflecting challenges in steric hindrance or purification .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing aryl/heteroaryl groups in advanced analogs .

Analytical Characterization

NMR and HRMS are standard for confirming structures:

Compound ¹H NMR Features (δ, ppm) HRMS (Observed [M+H]⁺) Reference
Target Compound Expected: Indolinone NH (~10–12 ppm), aromatic Hs N/A Inferred
GSK2126458 8.83–8.81 (m, quinoline-H), 3.23 (s, OCH₃) 510.1631 (calc. 510.1611)
Compound 5 () 13.27 (br s, NH), 4.53 (s, CH₂), 3.09 (s, CH₃) 498.0754 (calc. 498.0752)
Compound 8h () 10.27 (s, NH), 3.76 (m, morpholine) 427.1323 (calc. 427.1311)

Key Observations :

  • Indolinone NH protons in the target compound would resonate downfield (~10–12 ppm), distinct from quinoline NH (~8–9 ppm) or sulfonamide NH (~13 ppm) in analogs .
  • Fluorine atoms induce characteristic splitting in aromatic regions .

Biological Activity

2,4-Difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS No. 921773-29-7) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparison with similar compounds.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a difluorobenzene moiety and an oxoindoline structure. Its synthesis typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-oxoindoline-5-amine in the presence of a base such as triethylamine in dichloromethane.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism can lead to various biological effects, including:

  • Induction of Apoptosis : The compound has shown potential in triggering apoptosis in cancer cells.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the proliferation of tumor cells by interfering with key signaling pathways involved in cell growth and survival.

Antiviral and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been explored for antiviral applications. It shows promise in inhibiting viral replication through enzyme inhibition mechanisms similar to those observed in anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameBiological ActivityUnique Features
Indole-3-acetic acidPlant hormoneInvolved in plant growth regulation
5-FluoroindoleAntiviral propertiesExhibits selective antiviral activity
2-Oxoindoline-based acetohydrazidesCytotoxicity toward cancer cellsNotable for its structural similarity to oxoindolines

The unique combination of fluorine atoms and the oxoindoline moiety in this compound contributes to its distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : Laboratory experiments have shown that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer models.
  • Animal Models : In vivo studies using murine models have indicated that the compound can delay tumor growth without significant toxicity, suggesting a favorable therapeutic window for further development.
  • Mechanistic Studies : Biochemical assays have elucidated the interaction of this compound with target proteins involved in cell cycle regulation and apoptosis, reinforcing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,4-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer: A palladium-catalyzed Suzuki-Miyaura coupling is commonly employed for introducing boronate ester intermediates, as demonstrated in related sulfonamide syntheses . Key optimizations include:

  • Catalyst Selection: PdCl₂(dppf)•DCM enhances coupling efficiency due to its stability under reflux conditions.
  • Temperature and Atmosphere: Refluxing in anhydrous 1,4-dioxane under argon minimizes side reactions and improves yield .
  • Substrate Purification: Pre-purification of intermediates (e.g., brominated precursors) via column chromatography ensures high reactivity.

Q. What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure?

  • Methodological Answer:

  • X-ray Crystallography: Use the WinGX suite for single-crystal structure determination, ensuring accurate bond-length and angle measurements .
  • NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) confirm regiochemistry of the difluoro and sulfonamide groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing isomers .

Advanced Research Questions

Q. How does the sulfonamide moiety influence inhibitory activity against PI3K/mTOR pathways?

  • Methodological Answer:

  • Biochemical Assays: Compare IC₅₀ values of the sulfonamide derivative with analogs lacking the 2-oxoindolinyl group using kinase inhibition assays (e.g., LanthaScreen® kinase activity assays) .
  • Molecular Docking: Model interactions between the sulfonamide group and ATP-binding pockets of PI3Kα/mTOR using software like AutoDock Vina. The 2,4-difluoro substitution enhances hydrophobic interactions, as seen in GSK2126458 analogs .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer:

  • Pharmacokinetic Profiling: Measure oral bioavailability and plasma half-life in rodent models. Adjust formulations using co-solvents (e.g., DMSO for solubility; see ) or lipid-based carriers .
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites. For example, methoxy-pyridinyl groups in related compounds undergo hepatic oxidation, reducing efficacy .

Q. How can SAR studies guide modification of the indolinone ring to enhance selectivity?

  • Methodological Answer:

  • Analog Synthesis: Replace the 2-oxoindolinyl group with pyrimidine or quinazoline moieties (e.g., pazopanib’s scaffold) and test selectivity via kinase panel screens .
  • Electron-Withdrawing Groups: Introduce fluorine or trifluoromethyl groups at the 5-position of indolinone to improve target binding and reduce off-target effects .

Q. What are critical considerations in designing pharmacokinetic studies for oral bioavailability assessment?

  • Methodological Answer:

  • Solubility Optimization: Use DMSO stock solutions (100 mg/mL, as in ) diluted in PBS for in vivo dosing.
  • Dose Escalation: Conduct phase I-like studies in murine models to identify maximum tolerated doses (MTD) and therapeutic windows .
  • Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in tumors versus normal tissues .

Data Contradiction Analysis

Q. How to address conflicting results in cell viability assays across different cancer cell lines?

  • Methodological Answer:

  • Genetic Profiling: Validate PI3K/AKT/mTOR pathway activation status in cell lines via Western blotting (e.g., p-AKT(S473) levels) .
  • Combination Studies: Test synergy with mTORC1 inhibitors (e.g., rapamycin) to identify resistance mechanisms in low-responder lines .

Structural and Functional Insights

Q. What computational tools predict off-target interactions of this sulfonamide derivative?

  • Methodological Answer:

  • Phosphoproteomics: Use SILAC-based mass spectrometry to map kinase inhibition profiles beyond PI3K/mTOR .
  • Machine Learning: Train models on kinase inhibitor databases (e.g., ChEMBL) to predict polypharmacology risks .

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